![molecular formula C17H20N4O B4414106 N-(1-sec-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B4414106.png)
N-(1-sec-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide
Overview
Description
N-(1-sec-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide (BMN-673) is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, which is currently under investigation for its potential use in cancer treatment. PARP enzymes play a crucial role in DNA repair, and their inhibition can lead to the accumulation of DNA damage and ultimately, cell death. BMN-673 has shown promising results in preclinical studies, and several clinical trials are underway to evaluate its efficacy in various types of cancer.
Scientific Research Applications
N−(1−sec-butyl−6−methyl−1H−pyrazolo[3,4−b]quinolin−3−yl)acetamide N-(1-\text{sec-butyl}-6-\text{methyl}-1H-\text{pyrazolo}[3,4-b]\text{quinolin}-3-\text{yl})\text{acetamide} N−(1−sec-butyl−6−methyl−1H−pyrazolo[3,4−b]quinolin−3−yl)acetamide
, focusing on six unique applications. Each application is detailed in its own section with a clear and descriptive heading.Drug Sensitivity and Resistance Profiling
HMS1698B02 has been utilized in the field of oncology to understand drug sensitivity and resistance mechanisms. By incorporating this compound in high-throughput screening assays, researchers can identify variations in tumor cell line responses, which is crucial for developing personalized cancer therapies .
Material Science: Development of Glassy Gels
Recent advancements in material science have led to the creation of ‘glassy gels,’ a new class of materials that are hard yet stretchable. HMS1698B02’s structural properties may contribute to the development of these materials, which hold promise for various applications due to their unique combination of hardness and flexibility .
Agricultural Sprays Optimization
In agriculture, controlling the droplet size of sprays can significantly impact the efficiency of pesticide and nutrient delivery. HMS1698B02 could be used to modify the physical properties of sprays, making them more controllable and thus improving their application in agricultural practices .
Synthesis of Biologically Active Compounds
The compound’s core structure, derived from pyrazoloquinoline, is a valuable scaffold in medicinal chemistry. It is often used as a starting point for synthesizing biologically active compounds, potentially leading to the development of new pharmaceuticals .
Development of Antimicrobial Agents
Derivatives of HMS1698B02 have shown promise in the development of new antimicrobial agents. The compound’s molecular framework can be modified to enhance its activity against various bacterial strains, contributing to the fight against antibiotic resistance .
Neuropharmacology Research
HMS1698B02 and its analogs are of interest in neuropharmacology for the development of drugs targeting the central nervous system. Its structural features make it a candidate for creating compounds that could modulate neurological pathways and treat related disorders .
properties
IUPAC Name |
N-(1-butan-2-yl-6-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-5-11(3)21-17-14(16(20-21)18-12(4)22)9-13-8-10(2)6-7-15(13)19-17/h6-9,11H,5H2,1-4H3,(H,18,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIAGBRYKGZJTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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